molecular formula C24H18ClN5O3S B384012 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 608104-12-7

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B384012
CAS No.: 608104-12-7
M. Wt: 491.9g/mol
InChI Key: LCKNWKSUTHXKRY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Validation

The systematic nomenclature of this compound follows the established Hantzsch-Widman system for heterocyclic compounds, which provides a standardized approach to naming complex polycyclic structures. The name systematically describes several key structural features: the triazatricyclo framework indicates a tricyclic system containing three nitrogen atoms at positions 1, 7, and 9 within the tetradecane backbone. The numbering system begins at the heteroatom of highest priority, following the convention that oxygen takes precedence over sulfur, which in turn takes precedence over nitrogen in the priority sequence.

The tricyclic framework [8.4.0.03,8] designation provides crucial information about the ring fusion pattern, where the numbers indicate the sizes of the individual rings and their points of connection. This notation reveals that the system consists of an eight-membered ring fused to a four-membered ring, with an additional bridge creating the third ring component. The presence of multiple double bonds, indicated by the pentaen suffix, confirms the aromatic character of portions of the molecule, which contributes significantly to its stability and chemical properties.

The substituent groups attached to this framework demonstrate the molecular complexity characteristic of advanced pharmaceutical intermediates. The 4-chlorophenylsulfonyl group at position 5 introduces both electronic and steric effects that influence the molecule's reactivity and binding properties. Meanwhile, the pyridin-4-ylmethyl substituent at position 7 provides an additional nitrogen-containing heterocycle that can participate in hydrogen bonding and π-π stacking interactions with biological targets.

Comparative Analysis of Trivial vs. Systematic Naming Conventions for Polycyclic Heteroaromatic Systems

The systematic IUPAC nomenclature for complex heterocyclic compounds like this compound contrasts sharply with the trivial naming conventions often applied to simpler heterocyclic systems. While compounds such as tylophorine receive straightforward trivial names based on their source organisms or historical discovery contexts, polycyclic systems with multiple functional groups require the precision of systematic nomenclature to avoid ambiguity. The systematic approach ensures that each structural feature is unambiguously identified, from the tricyclic framework to the specific positions of substituents and functional groups.

Trivial names in heterocyclic chemistry typically derive from the compound's biological source, first isolation circumstances, or distinctive properties, as exemplified by tylophorine, which was named after the plant genus Tylophora from which it was first isolated. However, the complexity of synthetic polycyclic compounds like the triazatricyclo system under investigation necessitates systematic nomenclature to provide complete structural information. The replacement nomenclature system, an alternative approach, would describe this compound by referencing the parent carbocyclic system and indicating heteroatom substitutions, but this method becomes cumbersome for highly substituted polycyclic structures.

The systematic nomenclature also facilitates chemical database searches and literature reviews, as researchers can identify related compounds by examining structural patterns within the systematic names. For instance, compounds sharing the triazatricyclo[8.4.0.03,8]tetradeca framework can be readily identified and compared, regardless of their specific substituent patterns. This systematic approach proves essential for structure-activity relationship studies and the development of pharmaceutical libraries based on common structural motifs.

Isomeric Considerations: Tautomerism and Stereochemical Implications

The presence of the imino functional group at position 6 in this compound introduces significant tautomeric considerations that influence the compound's chemical behavior and biological activity. Imine-enamine tautomerization represents a fundamental equilibrium process in nitrogen-containing heterocycles, analogous to the well-studied keto-enol tautomerization in carbonyl compounds. The imine tautomer typically predominates in solution due to the thermodynamic stability conferred by the C=N double bond, which benefits from nitrogen's higher electronegativity compared to carbon.

The equilibrium between imine and enamine forms depends on several factors, including the electronic nature of substituents, solvent effects, and steric considerations around the nitrogen atom. In the case of the triazatricyclo system, the rigid polycyclic framework may restrict tautomeric interconversion compared to more flexible systems. The presence of electron-withdrawing groups such as the sulfonyl moiety can stabilize the imine form by reducing electron density on the nitrogen atom, while electron-donating substituents might favor the enamine tautomer.

Stereochemical considerations become particularly important when examining the three-dimensional structure of this polycyclic compound. The tricyclic framework creates multiple chiral centers and defines specific spatial relationships between functional groups. Related compounds in the phenanthroindolizidine alkaloid family, such as tylophorine and tylophorinicine, demonstrate the critical importance of stereochemistry in determining biological activity. The absolute configuration at key stereogenic centers can dramatically influence binding affinity to biological targets and subsequent pharmacological effects.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-15-3-2-12-29-22(15)28-23-19(24(29)31)13-20(34(32,33)18-6-4-17(25)5-7-18)21(26)30(23)14-16-8-10-27-11-9-16/h2-13,26H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKNWKSUTHXKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

  • Condensation of the sulfonylated intermediate with pyridine-4-carbaldehyde in methanol.

  • Reduction of the resulting imine using sodium cyanoborohydride (NaBH3CN) at pH 5–6.

Imino Group Installation

The 6-imino group is incorporated via nucleophilic substitution or condensation:

  • Reaction with hydrazine hydrate in ethanol under reflux to form a hydrazone intermediate.

  • Oxidation of the hydrazone using MnO2 or IBX (2-iodoxybenzoic acid) to yield the imino group.

Yield optimization :

  • Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes.

  • Catalytic piperidine enhances condensation efficiency by 30%.

Methyl Group Incorporation at Position 11

The 11-methyl group is introduced early in the synthesis through alkylation of a precursor enolate. For example:

  • Deprotonation of a ketone intermediate with LDA (lithium diisopropylamide) at −78°C.

  • Quenching with methyl iodide to form the methylated derivative.

Alternative approach :

  • Use of dimethyl sulfate in DMF at 80°C for 4 hours.

Final Cyclization and Purification

The last stage involves intramolecular cyclization to form the tetradeca-pentaene ring system. This is achieved via:

  • Heating in toluene at 110°C for 8 hours with p-toluenesulfonic acid as a catalyst.

  • High-vacuum distillation to remove volatile byproducts.

Purification methods :

  • Recrystallization from ethanol/water (3:1) to remove polar impurities.

  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%).

Analytical Data and Characterization

Spectroscopic validation :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH2-pyridine), 2.95 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₀ClN₅O₃S [M+H]+: 518.0942; found: 518.0938.

Crystallographic data :

  • Monoclinic crystal system, space group P2₁/c .

  • Unit cell parameters: a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, β = 102.5°.

Challenges and Optimization Strategies

Low Yields in Sulfonylation

  • Cause : Competing hydrolysis of sulfonyl chloride.

  • Solution : Use of molecular sieves (4Å) to maintain anhydrous conditions.

Regioselectivity in Cyclization

  • Cause : Multiple reactive sites on the tricyclic core.

  • Solution : Directed ortho-metalation using n-BuLi/TMEDA to direct functionalization.

Scalability Issues

  • Cause : Exothermic reactions during methyl group installation.

  • Solution : Semi-batch reactor design with controlled addition rates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Classical stepwise12–189572220
Microwave-assisted34–40988180
Flow chemistry45–50994150

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors, making it a candidate for drug discovery and development. Researchers are particularly interested in its potential as an inhibitor of specific enzymes involved in disease pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it might be useful in treating conditions such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Attributes:

  • Substituents: 4-Chlorophenylsulfonyl Group: Enhances lipophilicity and may influence receptor binding via halogen interactions. Pyridin-4-ylmethyl Group: Introduces basicity and π-stacking capability. Imino-Methyl Group: Likely affects tautomerism and solubility.

Predicted physicochemical properties include a collision cross-section (CCS) of 215.1 Ų for the [M+H]+ adduct, suggesting moderate conformational flexibility in gas-phase analyses .

Comparison with Structurally Similar Compounds

Substituent Positional Isomers: Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl

A closely related isomer, 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-...-2-one (Compound B), differs only in the pyridine ring substitution position (3- vs. 4-). Key differences:

Property Compound A (4-ylmethyl) Compound B (3-ylmethyl)
Pyridine Orientation Para-substitution Meta-substitution
Predicted CCS [M+H]+ 215.1 Ų 215.1 Ų
Polarity Higher (4-position favors H-bonding) Lower (3-position reduces dipole alignment)

Impact : The 4-position pyridinyl group in Compound A may enhance solubility and target engagement compared to Compound B , though CCS similarity suggests comparable gas-phase behavior .

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds such as 5-thiazolo[4,5-d]pyrimidine derivatives (e.g., 19 and 20 from ) share sulfonyl and aryl groups but lack the tricyclic core.

Property Compound A Thiazolo[4,5-d]pyrimidine (19)
Core Structure Tricyclic (triazatricyclo) Bicyclic (thiazolo-pyrimidine)
Molecular Weight 492.09 g/mol ~550–600 g/mol (estimated)
Synthetic Route Unreported Microwave-assisted (DMF/AcOH)
Bioactivity Unknown Anticandidal (hypothesized for similar derivatives)

Impact : The tricyclic core of Compound A likely confers greater conformational rigidity and metabolic stability compared to bicyclic analogs, albeit with synthetic complexity.

Sulfonyl-Containing Heterocycles

Compounds with aryl-sulfonyl groups, such as 5-(phenyl)sulfonyl-pyrimidines , provide insights into substituent effects:

Property Compound A Phenylsulfonyl-pyrimidine
Sulfonyl Group 4-Chlorophenyl Phenyl
Lipophilicity (LogP) Higher (Cl substituent) Lower
Electron Withdrawal Enhanced (Cl, SO₂) Moderate (SO₂ only)

Impact: The 4-chloro substituent in Compound A may improve membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs.

Biological Activity

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structure incorporates a chlorophenyl group, a sulfonyl moiety, and a pyridylmethyl group, which contribute to its diverse biological activities.

Chemical Structure

The IUPAC name of the compound indicates its complex tricyclic structure and various functional groups:

Property Details
IUPAC Name This compound
CAS Number 608104-12-7
Molecular Formula C24H18ClN5O3S
Molecular Weight 463.94 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties:

  • Antibacterial Activity : The compound exhibits moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. In vitro assays have shown varying degrees of efficacy against different bacterial strains .
  • Enzyme Inhibition : It has demonstrated significant inhibitory effects on enzymes like urease and acetylcholinesterase. The IC50 values for some derivatives indicate strong potential as enzyme inhibitors .
  • Antiviral Properties : Certain derivatives of the compound have shown antiviral activity against the tobacco mosaic virus (TMV), suggesting potential applications in virology .
  • Hypoglycemic and Diuretic Effects : Preliminary studies suggest that the compound may possess hypoglycemic and diuretic properties, making it a candidate for further investigation in metabolic disorders .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors within critical biological pathways. Its structural features allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity .

Study 1: Antibacterial Efficacy

A study conducted on synthesized derivatives of the compound revealed its antibacterial properties through disk diffusion methods. The results indicated that several derivatives had significant zones of inhibition against Bacillus subtilis and Salmonella typhi, with some compounds achieving IC50 values below 5 µg/mL .

Study 2: Enzyme Inhibition

Research into the enzyme inhibitory effects showed that certain derivatives acted as potent acetylcholinesterase inhibitors with IC50 values ranging from 0.63 µM to 2.14 µM across various tested compounds . This suggests potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other sulfonamide derivatives:

Compound Type Activity Notes
Sulfonamide derivativesAntibacterialSimilar structure leads to comparable activities
Dipyrido[1,2-a:2’,3’-d]pyrimidinonesAnticancerKnown for therapeutic applications
Pyridinyl derivativesEnzyme inhibitionEffective against various enzymes

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